1-[4-(1H-benzimidazol-1-yl)phenyl]ethanone
Overview
Description
1-[4-(1H-benzimidazol-1-yl)phenyl]ethanone is a chemical compound with the molecular formula C15H12N2O. It is characterized by the presence of a benzimidazole ring attached to a phenyl group, which is further connected to an ethanone moiety.
Mechanism of Action
Target of Action
Compounds containing the imidazole moiety, such as this one, have been known to exhibit a broad range of biological activities . They have been used in the development of new drugs with different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives have been shown to interact with various targets depending on their specific structures and functional groups .
Biochemical Pathways
Imidazole derivatives have been shown to affect various biochemical pathways depending on their specific structures and functional groups .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can impact their bioavailability .
Result of Action
Imidazole derivatives have been shown to exhibit a broad range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
1-[4-(1H-benzimidazol-1-yl)phenyl]ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in microbial metabolism, thereby exhibiting antimicrobial properties . Additionally, it interacts with proteins involved in cell signaling pathways, modulating their activity and affecting cellular responses . The nature of these interactions often involves binding to the active sites of enzymes or interacting with specific protein domains, leading to changes in their conformation and activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death . Additionally, it affects gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the expression of genes involved in cell growth, differentiation, and survival . Furthermore, it impacts cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects by binding to specific biomolecules, including enzymes and receptors . For instance, it can inhibit enzyme activity by binding to the enzyme’s active site, preventing substrate binding and subsequent catalysis . Additionally, it can activate or inhibit signaling pathways by interacting with receptors and other signaling proteins, leading to changes in downstream signaling events . These interactions often result in changes in gene expression, protein activity, and cellular responses, contributing to the compound’s overall biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function can be significant. For instance, prolonged exposure to this compound can lead to sustained inhibition of enzyme activity, resulting in long-term changes in cellular metabolism and function . Additionally, in vitro and in vivo studies have demonstrated that the compound’s effects can persist even after its removal, indicating potential long-term impacts on cellular processes .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound exhibits therapeutic effects, such as antimicrobial and anticancer activities, without significant adverse effects . At higher doses, toxic effects can be observed, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1H-benzimidazol-1-yl)phenyl]ethanone typically involves the reaction of 4-(1H-benzimidazol-1-yl)benzaldehyde with an appropriate reagent to introduce the ethanone group. One common method involves the use of acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[4-(1H-benzimidazol-1-yl)phenyl]ethanone can undergo various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 1-[4-(1H-benzimidazol-1-yl)phenyl]acetic acid.
Reduction: Formation of 1-[4-(1H-benzimidazol-1-yl)phenyl]ethanol.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
1-[4-(1H-benzimidazol-1-yl)phenyl]ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to the biological activity of the benzimidazole moiety.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and antiviral agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Comparison with Similar Compounds
Similar Compounds
- 1-(1H-benzimidazol-2-yl)ethanone
- 4-(1H-benzimidazol-2-yl)aniline
- 2-(1H-benzimidazol-1-yl)phenol
Uniqueness
1-[4-(1H-benzimidazol-1-yl)phenyl]ethanone is unique due to the specific positioning of the benzimidazole ring and the ethanone group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-[4-(benzimidazol-1-yl)phenyl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c1-11(18)12-6-8-13(9-7-12)17-10-16-14-4-2-3-5-15(14)17/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJQOWRVTLABIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C=NC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60407016 | |
Record name | 1-[4-(1H-Benzimidazol-1-yl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60407016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25700-10-1 | |
Record name | 1-[4-(1H-Benzimidazol-1-yl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60407016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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